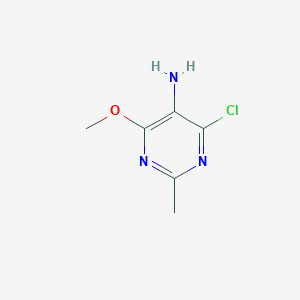

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Description

BenchChem offers high-quality 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methoxy-2-methylpyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-3-9-5(7)4(8)6(10-3)11-2/h8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPAFBPYRUSQNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404053 |

Source

|

| Record name | 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-31-1 |

Source

|

| Record name | 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, substituted pyrimidines represent a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Among these, 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine stands as a molecule of significant interest, not only for its own potential but also as a key intermediate in the synthesis of more complex bioactive compounds. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its synthetic routes and potential applications, with a particular focus on the broader context of its role in pharmaceutical research. While direct, extensive literature on this specific amine is limited, its structural motifs are present in well-known molecules, and an understanding of its chemistry is crucial for researchers in the field.

Physicochemical Properties and Identification

The compound 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is identified by the CAS Number 88474-31-1 .[1] Its fundamental properties, as computed and reported in public databases, are summarized below.

| Property | Value | Source |

| CAS Number | 88474-31-1 | [1] |

| Molecular Formula | C₆H₈ClN₃O | [1][2] |

| Molecular Weight | 173.60 g/mol | [2] |

| IUPAC Name | 4-chloro-6-methoxy-2-methylpyrimidin-5-amine | [1][2] |

| SMILES | CC1=NC(=C(C(=N1)Cl)N)OC | [1][2] |

| InChIKey | XOPAFBPYRUSQNI-UHFFFAOYSA-N | [1][2] |

Synthetic Pathways and Methodologies

While specific, detailed synthetic protocols for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine are not abundantly available in peer-reviewed literature, its structure suggests that it can be synthesized through established pyrimidine chemistry. The synthesis would likely involve the construction of the pyrimidine ring followed by functional group interconversions. Furthermore, understanding the synthesis of structurally related compounds, such as the antihypertensive drug Moxonidine, provides valuable insights into the potential synthetic strategies for this aminopyrimidine.

General Approach to Substituted Aminopyrimidine Synthesis

The synthesis of substituted aminopyrimidines often involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted guanidine.[3] Subsequent chlorination and methoxylation steps can then be employed to introduce the desired functional groups.

A plausible synthetic workflow for related compounds is depicted below:

Caption: Generalized synthetic workflow for substituted aminopyrimidines.

Insights from the Synthesis of Moxonidine

The synthesis of Moxonidine, or 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methyl-5-pyrimidinamine, offers a well-documented example of the manipulation of a similar pyrimidine core.[4] A key step in several patented synthetic routes involves the reaction of a dichloro-pyrimidine intermediate with sodium methoxide to selectively introduce a methoxy group.[5][6][7]

For instance, the synthesis of Moxonidine often starts from 4,6-dichloro-2-methyl-5-aminopyrimidine. This precursor is then reacted with an imidazoline-forming reagent, followed by a nucleophilic substitution of one of the chloro groups with a methoxy group.[6][7] This highlights the differential reactivity of the chlorine atoms on the pyrimidine ring, a key consideration for any synthetic chemist working with these scaffolds.

The diagram below illustrates a conceptual pathway inspired by Moxonidine synthesis:

Caption: Conceptual synthetic pathway inspired by Moxonidine synthesis.

Experimental Protocols

General Protocol for the Synthesis of 6-Chloro-4-(substituted-amino)-2-aminopyrimidines

This protocol describes a solvent-free method for synthesizing substituted aminopyrimidines, which can be a starting point for further functionalization.

Materials:

-

2-Amino-4,6-dichloropyrimidine

-

Substituted amine (e.g., aniline, benzylamine)

-

Triethylamine (TEA)

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired substituted amine (1 equivalent), and triethylamine (2 equivalents).

-

Heat the mixture at 80-90 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Add distilled water to the reaction mixture to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified substituted aminopyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyrimidines are privileged structures in medicinal chemistry due to their ability to form multiple hydrogen bonds and participate in various biological interactions. They are found in a wide range of clinically used drugs, including kinase inhibitors (e.g., Imatinib) and antibacterial agents.

The structural features of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine make it a valuable building block for creating libraries of compounds for screening against various biological targets. The chloro group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse side chains, while the amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

Safety and Handling

Specific safety data for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is not extensively documented. However, based on the known hazards of structurally related compounds, such as other chlorinated pyrimidines and aromatic amines, appropriate precautions should be taken.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[9]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, it is advisable to consult the Safety Data Sheets (SDS) of structurally similar compounds, such as 2-amino-4-chloro-6-methylpyrimidine.

Conclusion

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a valuable chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While detailed information on this specific compound is sparse, a wealth of knowledge can be gleaned from the chemistry of related pyrimidine derivatives, particularly from the well-established synthesis of Moxonidine. By leveraging these established synthetic methodologies and understanding the reactivity of the pyrimidine core, researchers can effectively utilize this compound to explore new chemical space and advance the field of drug discovery. As with any chemical research, adherence to strict safety protocols is paramount.

References

-

ACS Publications. (n.d.). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (2013). EP2586779A1 - Process for the preparation of moxonidine.

- Google Patents. (2014). EP2765131A1 - Process for the production of Moxonidine.

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. Retrieved from [Link]

- Google Patents. (2015). US9040697B2 - Process for the production of moxonidine.

- Google Patents. (n.d.). CN105384694B - Substituted aminopyrimidine derivative and preparation method and pharmaceutical application thereof.

-

PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Retrieved from [Link]

-

PubChem. (n.d.). Moxonidine. Retrieved from [Link]

-

PubMed. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). Moxonidine hydrochloride. Retrieved from [Link]

-

PubMed. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. Retrieved from [Link]

-

ResearchGate. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. Retrieved from [Link]

- Google Patents. (n.d.). WO2014037391A1 - Moxonidine synthesis with the aid of organic bases.

-

Matrix Fine Chemicals. (n.d.). 4-CHLORO-6-METHOXY-2-METHYLPYRIMIDIN-5-AMINE | CAS 88474-31-1. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]

-

ChemBK. (2024). 4-Chloro-6-methoxypyrimidine. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone. Retrieved from [Link]

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

Sources

- 1. 4-CHLORO-6-METHOXY-2-METHYLPYRIMIDIN-5-AMINE | CAS 88474-31-1 [matrix-fine-chemicals.com]

- 2. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP2586779A1 - Process for the preparation of moxonidine - Google Patents [patents.google.com]

- 6. EP2765131A1 - Process for the production of Moxonidine - Google Patents [patents.google.com]

- 7. US9040697B2 - Process for the production of moxonidine - Google Patents [patents.google.com]

- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, with the CAS Number 88474-31-1, is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its strategic substitution pattern, featuring a reactive chlorine atom, an electron-donating amine group, and a methoxy group, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with mechanistic insights, its reactivity profile, and its primary application as a crucial intermediate in the synthesis of the antihypertensive drug, Moxonidine.

Physicochemical Properties

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is typically an off-white to faint yellow solid. Its core physicochemical properties are summarized in the table below, providing essential data for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 88474-31-1 | [1] |

| Molecular Formula | C₆H₈ClN₃O | [1] |

| Molecular Weight | 173.60 g/mol | [1] |

| Appearance | Off-white to faint yellow solid | |

| Boiling Point | 272 °C | |

| Density | 1.331 g/cm³ | |

| Storage Temperature | 2-8 °C under inert gas |

Synthesis and Mechanistic Insights

While a direct, step-by-step synthesis protocol for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be constructed based on established pyrimidine chemistry. The proposed pathway commences with the readily available starting material, 4,6-dihydroxy-2-methylpyrimidine.

The overall synthetic workflow can be visualized as follows:

A Proposed Multi-step Synthesis Pathway.

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

The synthesis begins with the condensation of acetamidine hydrochloride and a malonic ester, such as dimethyl malonate, in the presence of a strong base like sodium methoxide in methanol.[2][3][4] This reaction proceeds via a Claisen-type condensation mechanism.

Experimental Protocol:

-

To a solution of sodium methoxide in methanol under an inert atmosphere, acetamidine hydrochloride and dimethyl malonate are added.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the reaction is quenched, and the pH is adjusted to acidic to precipitate the product.

-

The resulting solid, 4,6-dihydroxy-2-methylpyrimidine, is collected by filtration, washed, and dried.

Step 2: Nitration of 4,6-Dihydroxy-2-methylpyrimidine

The pyrimidine ring is activated towards electrophilic substitution by the two hydroxyl groups. Nitration at the C5 position can be achieved using a mixture of concentrated nitric acid and sulfuric acid.[1][5][6]

Experimental Protocol:

-

4,6-dihydroxy-2-methylpyrimidine is dissolved in concentrated sulfuric acid at a controlled temperature.

-

Concentrated nitric acid is added dropwise while maintaining a low temperature to control the exothermic reaction.

-

The reaction mixture is stirred until completion and then carefully poured onto ice to precipitate the nitrated product.

-

The solid 4,6-dihydroxy-2-methyl-5-nitropyrimidine is isolated by filtration.

Step 3: Reduction of the Nitro Group

The nitro group at the C5 position is then reduced to an amino group. This can be accomplished using various reducing agents, with a common and effective method being the use of iron powder in the presence of an acid like hydrochloric acid or acetic acid.

Experimental Protocol:

-

The nitropyrimidine from the previous step is suspended in a suitable solvent.

-

Iron powder and an acid are added, and the mixture is heated.

-

The reaction progress is monitored until the complete disappearance of the starting material.

-

Upon completion, the reaction mixture is filtered to remove iron salts, and the product, 5-amino-4,6-dihydroxy-2-methylpyrimidine, is isolated from the filtrate.

Step 4: Chlorination of the Dihydroxypyrimidine

The two hydroxyl groups are converted to chlorine atoms using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7] This reaction transforms the pyrimidinediol into a more reactive dichloropyrimidine.

Experimental Protocol:

-

5-Amino-4,6-dihydroxy-2-methylpyrimidine is treated with an excess of phosphorus oxychloride, often in the presence of a catalytic amount of a base like pyridine or N,N-dimethylaniline.

-

The mixture is heated to reflux for several hours.

-

After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched with ice water and neutralized to precipitate the product, 5-amino-4,6-dichloro-2-methylpyrimidine.

Step 5: Selective Methoxylation

The final step involves the selective replacement of one of the chlorine atoms with a methoxy group. Due to the electronic effects of the amino and methyl groups, the chlorine at the C6 position is more susceptible to nucleophilic attack. This selective methoxylation is typically achieved using sodium methoxide in methanol at controlled temperatures.

Experimental Protocol:

-

5-Amino-4,6-dichloro-2-methylpyrimidine is dissolved in methanol.

-

A solution of sodium methoxide in methanol is added dropwise at a controlled temperature.

-

The reaction is stirred until the selective replacement of one chlorine atom is complete, which can be monitored by techniques like TLC or LC-MS.

-

The reaction is then quenched, and the final product, 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, is isolated by extraction and purified by recrystallization or chromatography.

Reactivity and Synthetic Utility

The chemical reactivity of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is dominated by the presence of the chloro, amino, and methoxy functional groups on the pyrimidine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is susceptible to nucleophilic attack, making it a key site for further functionalization. The pyrimidine ring, being electron-deficient, facilitates this type of reaction. The presence of the electron-donating amino and methoxy groups can modulate the reactivity of the chlorine atom.

-

Reactions of the Amino Group: The primary amino group at the C5 position can undergo a variety of reactions typical of aromatic amines, such as diazotization, acylation, and condensation with carbonyl compounds.

This reactivity profile makes 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine a valuable intermediate for the synthesis of a range of more complex heterocyclic systems.

Application in Drug Discovery: The Synthesis of Moxonidine

The most prominent application of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is as a key intermediate in the synthesis of Moxonidine, a second-generation centrally-acting antihypertensive agent.

The synthesis of Moxonidine from this intermediate involves the reaction of the amino group with a suitable reagent to introduce the imidazoline moiety.

Final Step in the Synthesis of Moxonidine.

This transformation highlights the strategic importance of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, where the pre-installed chloro, methoxy, and methyl groups are all integral parts of the final drug molecule.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. While publicly available spectra are limited, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the methoxy protons (a singlet), and the protons of the amino group (a broad singlet). The chemical shifts of these signals would be influenced by their electronic environment on the pyrimidine ring.

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms attached to the chlorine, oxygen, and nitrogen atoms would be particularly informative.

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the methyl and methoxy groups, C=N and C=C stretching of the pyrimidine ring, and C-O and C-Cl stretching vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.60 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a strategically important chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties, coupled with a versatile reactivity profile, make it an invaluable building block for the synthesis of complex, biologically active molecules, most notably the antihypertensive drug Moxonidine. The multi-step synthesis, while requiring careful control of reaction conditions, utilizes established and scalable chemical transformations. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working in the field of drug discovery and development.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4-Chloro-6-methoxy-2-methyl-5-pyrimidinamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Exploring 4,6-Dihydroxy-2-Methylpyrimidine: Properties and Applications. (n.d.). Retrieved from [Link]

- Latypov, N. V., et al. (2005). On the Synthesis of 1,1-Diamino-2,2-dinitroethene (FOX-7) by Nitration of 4,6-Dihydroxy-2-methylpyrimidine. Organic Process Research & Development, 9(2), 158-161.

- Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531.

- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012).

- Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.

- Astrat'ev, A. A., et al. (2001). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Russian Journal of Organic Chemistry, 37(5), 729-733.

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561.

-

Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules, 17(7), 8476-8486.

-

4-Aminopyrimidine. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-Aminopyrimidine. (n.d.). NIST WebBook. Retrieved from [Link]

- Microwave Synthesis of Amino-Pyrimidines. (2015). Indian Journal of Science and Technology, 8(32).

- Shagidullin, R. R., et al. (2002). Synthesis, IR Spectra, and Steric Structure of Macrocycles Derived from Pyrimidine Compounds. Russian Journal of General Chemistry, 72(10), 1625-1632.

- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013).

- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017).

-

(4-chloro-6-methoxy-pyrimidin-2-yl)amine. (n.d.). SpectraBase. Retrieved from [Link]

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2016). RSC Advances, 6(10), 8349-8353.

- How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? (2013).

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flouro Uracil. (2014). International Journal of Pharmaceutical Sciences and Research, 5(11), 4843-4847.

- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). Synthesis, 45(13), 1764-1784.

- WO2014037391A1 - Moxonidine synthesis with the aid of organic bases. (2014).

- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). Molecules, 25(11), 2589.

- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine in 4,6-dialkoxy-2-chloro-5-nitropyrimidines. (2020). ChemRxiv.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable N

Sources

- 1. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 2. innospk.com [innospk.com]

- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Abstract: This technical guide provides a comprehensive examination of the molecular structure, properties, and chemical behavior of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. As a substituted pyrimidine, this compound represents a valuable heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, offers an in-depth analysis of its structural elucidation through modern spectroscopic techniques, and explores its synthetic pathways and reactivity profile. The guide is intended for researchers, scientists, and drug development professionals, providing foundational knowledge and practical insights into the application of this versatile chemical intermediate.

Pyrimidine, a six-membered heterocyclic aromatic compound, is a core scaffold in numerous biologically significant molecules, including the nucleobases of DNA and RNA.[1][2] Its derivatives are foundational to the development of a wide array of pharmaceuticals and agrochemicals.[1][3] 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS No. 88474-31-1) is a polysubstituted pyrimidine featuring a reactive chlorine atom, an electron-donating amine group, and methoxy and methyl substituents. This specific arrangement of functional groups imparts a unique reactivity profile, making it a key intermediate in the synthesis of more complex molecular architectures. Understanding its precise molecular structure is paramount for predicting its chemical behavior and designing rational synthetic routes for novel therapeutic agents and functional materials.

Physicochemical Properties and Identifiers

A summary of the key computed and experimental properties for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is provided below. This data is essential for its identification, handling, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 4-chloro-6-methoxy-2-methylpyrimidin-5-amine | PubChem[4] |

| CAS Number | 88474-31-1 | PubChem[4] |

| Molecular Formula | C₆H₈ClN₃O | PubChem[4] |

| Molecular Weight | 173.60 g/mol | PubChem[4] |

| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)N)OC | PubChem[4] |

| InChI Key | XOPAFBPYRUSQNI-UHFFFAOYSA-N | PubChem[4] |

| Form | Solid (Off-white to faint yellow) | ChemicalBook[5] |

| Boiling Point | 272℃ (Predicted) | ChemicalBook[5] |

| Density | 1.331 g/cm³ (Predicted) | ChemicalBook[5] |

Comprehensive Structural Elucidation

The definitive structure of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is established through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.

Caption: Workflow for the structural elucidation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

Methyl Protons (-CH₃): A singlet integrating to 3 protons, typically in the δ 2.2-2.6 ppm range.

-

Methoxy Protons (-OCH₃): A singlet integrating to 3 protons, expected around δ 3.8-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet integrating to 2 protons. Its chemical shift can vary significantly depending on the solvent and concentration but would likely appear in the δ 4.5-6.0 ppm range.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms:

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Pyrimidine Ring Carbons: Four distinct signals are expected in the aromatic/heteroaromatic region (δ 100-170 ppm). The carbons attached to heteroatoms (N, Cl, O) will be significantly deshielded and appear further downfield.

-

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition.[2]

-

Molecular Ion Peak (M⁺): The spectrum should exhibit a molecular ion peak at m/z ≈ 173.6.

-

Isotopic Pattern: A key feature will be the isotopic pattern for chlorine. There will be two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. This provides definitive evidence for the presence of one chlorine atom.

-

Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy or methyl group, or the loss of a chlorine radical (•Cl).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[1]

-

N-H Stretching: The primary amine (-NH₂) will show two characteristic stretching bands in the 3300–3500 cm⁻¹ region.

-

C-H Stretching: Aliphatic C-H stretches from the methyl and methoxy groups will appear just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).[1]

-

C=N and C=C Stretching: The pyrimidine ring will exhibit characteristic stretching vibrations in the 1450–1620 cm⁻¹ region.[1][3]

-

C-O Stretching: A strong band corresponding to the C-O stretch of the methoxy group is expected in the 1200–1300 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bond will show a stretching vibration in the fingerprint region, typically around 700-800 cm⁻¹.[3]

Synthesis and Chemical Reactivity

The synthesis of substituted pyrimidines often involves the cyclocondensation of precursors followed by functional group manipulation.[6]

Representative Synthetic Pathway

A plausible synthesis for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine can be envisioned starting from simpler precursors, involving cyclization, chlorination, and nitration/reduction steps to install the various substituents onto the pyrimidine core. While specific literature for this exact molecule is sparse, related syntheses often follow this logic.[7]

Chemical Reactivity Profile

The reactivity is dominated by the electron-deficient nature of the pyrimidine ring, which is further influenced by its substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The C4-Cl bond is the most reactive site for nucleophilic attack. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chlorine atom for displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).[8][9] This reaction is one of the most important and widely used transformations in pyrimidine chemistry.[8] The reactivity of chloropyrimidines is generally high, allowing these reactions to proceed under relatively mild conditions.[10][11]

Caption: Nucleophilic Aromatic Substitution (SNAr) on the pyrimidine core.

-

Amine Group Reactivity: The 5-amino group can act as a nucleophile and can be acylated, alkylated, or used in coupling reactions to build more complex structures.

Applications in Research and Drug Development

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is not typically an end-product but rather a crucial intermediate. Its structural motifs are present in various biologically active compounds.

-

Kinase Inhibitors: The aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The SNAr reaction allows for the facile introduction of various side chains at the C4 position, enabling the exploration of structure-activity relationships (SAR). For example, related 2-aminopyrimidinyl structures form the core of potent dual Src/Abl kinase inhibitors like Dasatinib.[12]

-

Scaffold for Medicinal Chemistry: The combination of a reactive handle (the chloro group) and other modulating substituents makes this compound an attractive starting point for library synthesis in drug discovery campaigns.

-

Antihypertensive Agents: While not identical, the core structure shares features with the antihypertensive drug Moxonidine (4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methyl-5-pyrimidinamine), highlighting the pharmacological relevance of this substitution pattern.[13][14]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

General Hazards: While comprehensive toxicological data for this specific compound is not available, related chloropyrimidines may be harmful if swallowed, inhaled, or absorbed through the skin.[15][16] They can cause skin and serious eye irritation.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16] Handle in a well-ventilated area or a chemical fume hood.[16]

-

Storage: Store in a tightly closed container in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) as it may be sensitive to air and light.[5]

Conclusion

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a structurally well-defined heterocyclic compound with significant potential as a synthetic intermediate. Its molecular architecture, confirmed by a suite of spectroscopic methods, is characterized by a reactive C4-chloro group primed for nucleophilic substitution and several other functional groups that allow for diverse chemical modifications. This combination of features makes it a valuable tool for chemists, particularly those in the field of drug discovery, enabling the rational design and synthesis of novel molecules with potential therapeutic applications.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

MDPI. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. MDPI. [Link]

-

DrugFuture. (n.d.). Moxonidine. DrugFuture. [Link]

-

PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2011). Spectroscopic Investigation on the Interaction of Pyrimidine Derivative... with Human Serum Albumin. Industrial & Engineering Chemistry Research. [Link]

-

Journal of the Chemical Society C. (n.d.). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. RSC Publishing. [Link]

-

Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. [Link]

-

Drug Discovery Resources. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Drug Discovery Resources. [Link]

-

PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. National Center for Biotechnology Information. [Link]

-

U-Target. (n.d.). 2-Chloro-4-methoxy-6-methylpyrimidine. U-Target. [Link]

- Google Patents. (n.d.). WO2014037391A1 - Moxonidine synthesis with the aid of organic bases.

-

PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Moxonidine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Moxonidine. National Center for Biotechnology Information. [Link]

-

AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. AWS. [Link]

-

Tetrahedron. (n.d.). 75536-04-8 | Moxonidine hydrochloride. Tetrahedron. [Link]

-

Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

-

SpectraBase. (n.d.). 1H NMR of methyl 4-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. SpectraBase. [Link]

-

ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]

-

IUCr. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCr. [Link]

-

PubMed Central. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. National Center for Biotechnology Information. [Link]

-

PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825).... National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. National Center for Biotechnology Information. [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-chloro-6-methoxy-2-methylpyrimidin-5-amine | 88474-31-1 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 11. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Moxonidine [drugfuture.com]

- 14. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. biosynth.com [biosynth.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-chloro-6-methoxy-2-methylpyrimidin-5-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS No: 88474-31-1), a pivotal heterocyclic intermediate in contemporary pharmaceutical synthesis. The document elucidates the compound's precise nomenclature as determined by IUPAC standards, details its key physicochemical properties, and outlines a validated synthetic pathway. Emphasis is placed on its critical role as a precursor in the manufacturing of the antihypertensive agent Moxonidine. Furthermore, this guide presents standardized protocols for analytical characterization, discusses essential safety and handling procedures, and offers insights into its broader applications for professionals in chemical research and drug development.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents. The strategic functionalization of the pyrimidine ring with substituents such as chloro, methoxy, and amino groups can profoundly influence the molecule's steric and electronic properties.[1] These modifications are instrumental in modulating pharmacokinetic and pharmacodynamic profiles, making substituted pyrimidines highly valuable building blocks in the design of novel drugs.[1] 4-chloro-6-methoxy-2-methylpyrimidin-5-amine is a prime example of such a strategically designed intermediate, engineered for specific, high-yield downstream chemical transformations.

Nomenclature and Structural Elucidation

While often referred to by its common name, 5-Amino-4-chloro-6-methoxy-2-methylpyrimidine, the systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous structural description.

IUPAC Name: 4-chloro-6-methoxy-2-methylpyrimidin-5-amine [2]

The naming convention is derived from the following structural analysis:

-

Parent Heterocycle: The core is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, identifying it as a pyrimidine.

-

Numbering: The ring is numbered to give the heteroatoms the lowest possible locants. Substituent numbering then proceeds around the ring.

-

Principal Functional Group: The amino group (-NH₂) is designated as the principal functional group, hence the suffix "-amine".

-

Substituents: The remaining groups are cited in alphabetical order with their corresponding locants:

-

A chloro group (-Cl) at position 4.

-

A methoxy group (-OCH₃) at position 6.

-

A methyl group (-CH₃) at position 2.

-

Other Identifiers:

Physicochemical Properties

The physical and chemical characteristics of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine are critical for its handling, storage, and application in synthesis. The data compiled below represents computed and experimentally available information.

| Property | Value | Source(s) |

| Molecular Weight | 173.60 g/mol | [1] |

| Appearance | Off-white to faint yellow solid | |

| Boiling Point | 272 °C (Predicted) | [1] |

| Density | 1.331 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in various organic solvents | |

| Storage Conditions | 2-8°C, under inert gas (e.g., Argon) | [1] |

Synthesis and Mechanistic Insights

4-chloro-6-methoxy-2-methylpyrimidin-5-amine is typically synthesized via the chemical reduction of its nitro-substituted precursor, 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine.[3] This transformation is a fundamental step in industrial organic synthesis, converting an electron-withdrawing nitro group into a nucleophilic amino group.

Protocol 1: Synthesis via Reduction of a Nitro-Pyrimidine Precursor

This protocol outlines the general procedure for the reduction of 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine.

Step 1: Precursor Preparation

-

The starting material, 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine (CAS: 60331-15-9), serves as the key precursor.[3] This compound is synthesized through multi-step reactions involving cyclization, nitration, and chlorination of simpler acyclic molecules.

Step 2: Catalytic Hydrogenation (Reduction)

-

Charge a suitable hydrogenation reactor with 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine and a solvent such as methanol or ethanol.

-

Add a catalytic amount of a hydrogenation catalyst. A common choice is platinum on carbon (Pt/C) or palladium on carbon (Pd/C).[4]

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂).

-

Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Upon completion, cool the reactor, vent the hydrogen gas, and purge again with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the solid catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product, 4-chloro-6-methoxy-2-methylpyrimidin-5-amine.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final compound in high purity.

Causality and Mechanistic Rationale: The choice of a catalytic hydrogenation method is driven by its high efficiency, selectivity, and cleaner reaction profile compared to stoichiometric reducing agents (like tin or iron in acidic media). The platinum or palladium catalyst provides a surface for the adsorption of both the hydrogen gas and the nitro-pyrimidine. This facilitates the stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the desired amino group (-NH₂), with water as the only byproduct.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway from the nitro-precursor to the final amine product.

Applications in Medicinal Chemistry and Drug Development

The primary and most well-documented application of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine is its role as a key intermediate in the synthesis of Moxonidine.[5]

Moxonidine Synthesis: Moxonidine is a second-generation, centrally acting antihypertensive drug.[5] Its synthesis involves the reaction of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine with another reagent to form the final active pharmaceutical ingredient (API). The amino group at the 5-position serves as the reactive handle for this crucial coupling reaction, while the chloro and methoxy groups at positions 4 and 6, respectively, are essential for the final molecule's binding affinity and pharmacological activity.

Visualization of the Role as a Pharmaceutical Intermediate

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 5. WO2014037391A1 - Moxonidine synthesis with the aid of organic bases - Google Patents [patents.google.com]

An In-Depth Technical Guide to Determining the Solubility of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the aqueous and organic solvent solubility of the heterocyclic compound 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Adhering to the principles of scientific integrity, this document outlines robust, self-validating experimental protocols, explains the rationale behind methodological choices, and offers a pathway to generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It profoundly influences bioavailability, manufacturability, and the formulation of the final drug product. Poor aqueous solubility, in particular, can be a significant impediment, leading to unreliable outcomes in biological assays and challenges in achieving therapeutic concentrations in vivo.[1] 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, a substituted pyrimidine, belongs to a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. An early and accurate assessment of its solubility profile is therefore not merely a routine measurement but a critical step in its journey from a promising molecule to a potential therapeutic agent.

This guide will detail two primary, industry-standard methodologies for solubility determination: the Thermodynamic (Equilibrium) Solubility Assay and the Kinetic Solubility Assay .

Physicochemical Properties of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

A foundational understanding of the molecule's intrinsic properties is essential for interpreting solubility data. While experimental data is paramount, computed properties can offer initial insights.

| Property | Value | Source |

| IUPAC Name | 4-chloro-6-methoxy-2-methylpyrimidin-5-amine | PubChem |

| Molecular Formula | C₆H₈ClN₃O | PubChem |

| Molecular Weight | 173.60 g/mol | PubChem |

| CAS Number | 88474-31-1 | PubChem |

| XLogP3 (Computed) | 1.2 | PubChem |

The positive XLogP3 value suggests a degree of lipophilicity, which may indicate that while aqueous solubility might be limited, solubility in organic solvents could be more favorable. However, the presence of amine and methoxy groups, capable of hydrogen bonding, adds complexity to this prediction.

Thermodynamic Solubility: The "Gold Standard"

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[2][3] This is often referred to as the "gold standard" because it represents the true solubility of the compound under specific conditions (e.g., pH, temperature).[2] The most reliable method for determining thermodynamic solubility is the shake-flask method .[4][5]

Rationale for the Shake-Flask Method

The shake-flask method is designed to achieve a true equilibrium between the undissolved solid and the solvent. By agitating an excess of the compound in the solvent for an extended period, we ensure that the solvent is fully saturated. Subsequent separation of the solid and quantification of the dissolved compound provides a direct measure of its solubility. This method is crucial for lead optimization and formulation development.[1][4]

Experimental Workflow: Thermodynamic Solubility

The following diagram outlines the key steps in the shake-flask method.

Caption: A stepwise workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Protocol: Thermodynamic Solubility

Materials:

-

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (solid)

-

Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol, Methanol, Acetonitrile, Dichloromethane)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation: To a series of vials, add an excess amount of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.[5]

-

Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached. Some compounds may require up to 72 hours.[2]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant, or filter the solution through a chemical-resistant syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Analyze the standards and the supernatant from the solubility experiment using a validated analytical method (see Section 5.0).

-

Determine the concentration of the compound in the supernatant by comparing its response to the standard curve.

-

-

Reporting: Report the thermodynamic solubility in appropriate units (e.g., µg/mL or µM), clearly stating the solvent, pH (for aqueous solutions), and temperature.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is not a true equilibrium measurement but rather a reflection of the compound's tendency to precipitate under these conditions. This method is widely used in early drug discovery for its speed and low compound consumption.[4][6]

Rationale for the Turbidimetric Method

The turbidimetric assay is a common method for assessing kinetic solubility.[7][8] It relies on the principle that when a compound precipitates out of solution, it forms fine particles that scatter light. By measuring the turbidity (light scattering) of the solution at various concentrations, a point can be identified where precipitation begins. This provides a rapid estimate of the compound's solubility under assay-like conditions.

Experimental Workflow: Kinetic Solubility

The following diagram illustrates the process for a turbidimetric kinetic solubility assay.

Caption: A stepwise workflow for determining kinetic solubility using a turbidimetric assay.

Detailed Protocol: Kinetic Solubility

Materials:

-

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4)

-

96-well microplates

-

Multichannel pipettes

-

Plate reader with absorbance/turbidity measurement capabilities (e.g., at 620 nm)

Procedure:

-

Stock Solution: Prepare a stock solution of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine in DMSO, for example, at 10 mM.

-

Plate Setup: In a 96-well plate, add the aqueous buffer to a series of wells.

-

Dilution Series: Add a small volume of the DMSO stock solution to the wells to create a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.[7]

-

Incubation: Mix the plate and incubate for a defined period, typically 1 to 2 hours, at room temperature or 37°C.[8]

-

Measurement: Measure the absorbance (or turbidity) of each well at a wavelength where the compound does not absorb, typically around 620 nm.[7][8]

-

Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is the most critical part of the thermodynamic solubility assay. Both HPLC-UV and UV-Vis spectroscopy are suitable methods.

HPLC-UV Method Development

High-Performance Liquid Chromatography with UV detection is a robust and specific method for quantifying compounds in solution. For pyrimidine derivatives, reversed-phase HPLC is typically effective.[9][10]

Starting Conditions:

-

Column: C18 or C8, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and water (or a buffer like 20 mM phosphate buffer pH 4.0) can be a good starting point.[10]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax). For aromatic amines and pyrimidines, this is often in the 250-280 nm range.[11]

-

Injection Volume: 10-20 µL

-

Standard Curve: Prepare a standard curve by injecting known concentrations of the compound to establish a linear relationship between peak area and concentration.

UV-Vis Spectrophotometry

For a simpler, high-throughput approach, direct UV-Vis spectrophotometry can be used, provided the compound has a suitable chromophore and there are no interfering substances in the solvent.

Procedure:

-

Determine λmax: Scan a solution of the compound in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to identify the λmax.

-

Create a Standard Curve: Prepare a series of dilutions of known concentrations and measure the absorbance of each at the λmax. Plot absorbance versus concentration to create a calibration curve.

-

Measure Sample: Measure the absorbance of the filtered supernatant from the solubility experiment and use the standard curve to determine its concentration.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

Conclusion

Determining the solubility of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a fundamental step in its evaluation as a potential drug candidate. This guide provides the necessary framework to perform both thermodynamic and kinetic solubility assays. The shake-flask method offers the most accurate and reliable measure of equilibrium solubility, while the turbidimetric assay provides a rapid, high-throughput alternative for early-stage screening. The choice of method will depend on the stage of research and the specific questions being addressed. By following these robust protocols, researchers can generate high-quality, reproducible data to inform critical decisions in the drug development process.

References

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

-

Creative Biolabs. Aqueous Solubility. Available from: [Link]

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

-

Evotec. Turbidimetric Solubility Assay. Available from: [Link]

- Revue Roumaine de Chimie. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. 59(11-12), 1033-1040.

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

- Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 16(4), 6-12.

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. Available from: [Link]

- National Institutes of Health. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.

- ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 281-289.

-

Solubility of Things. Pyrimidine. Available from: [Link]

- Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8–17.

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 30(2), 274-278.

- International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. 6(5), 446-449.

- PMC. (2021). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Applied Pharmaceutical Science, 11(08), 133-138.

-

ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Available from: [Link]

- National Institutes of Health. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl}{3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}) (PTB7).

- ARC Journals. Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Dimethylphenylenediamine and Iodine. International Journal of Advanced Research in Chemical Science, 2(1), 11-20.

- Analyst. (1981).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 3. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 8. evotec.com [evotec.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, a substituted pyrimidine of significant interest in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes data from closely related analogues and foundational spectroscopic principles to present a detailed, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers with the expertise to anticipate, interpret, and validate the spectral features of this molecule, thereby facilitating its identification, characterization, and application in research and development.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine. Synthetic modifications to the pyrimidine ring have yielded a vast array of compounds with diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (Molecular Formula: C₆H₈ClN₃O, Molecular Weight: 173.60 g/mol )[1] is a key intermediate in the synthesis of more complex molecules, where each substituent—chloro, methoxy, methyl, and amine groups—plays a crucial role in its reactivity and potential biological interactions. Accurate and thorough spectral characterization is paramount for confirming the identity and purity of this compound, which is a critical step in any drug discovery pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Based on the analysis of related substituted pyrimidines, we can confidently predict the ¹H and ¹³C NMR spectra of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, exhibiting three distinct signals corresponding to the methyl, methoxy, and amine protons.

-

Methyl Protons (-CH₃): A singlet is anticipated around δ 2.3-2.5 ppm . The chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring.

-

Methoxy Protons (-OCH₃): A singlet is expected in the region of δ 3.8-4.0 ppm . The attachment to an oxygen atom deshields these protons, shifting them downfield.

-

Amine Protons (-NH₂): A broad singlet is predicted to appear between δ 4.5-5.5 ppm . The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Incorporate a relaxation delay (D1) of 1-2 seconds to allow for full relaxation of the protons between scans.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Data Presentation: Predicted ¹H NMR Data

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | 3H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

| Amine (-NH₂) | 4.5 - 5.5 (broad) | Singlet | 2H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We anticipate six distinct signals.

-

Methyl Carbon (-CH₃): Expected around δ 20-25 ppm .

-

Methoxy Carbon (-OCH₃): Predicted in the range of δ 55-60 ppm .

-

Aromatic Carbons (C-pyrimidine): Four signals are expected in the aromatic region:

-

C-5 (bearing the amine group): Approximately δ 110-120 ppm . The electron-donating amine group will shield this carbon, shifting it upfield.

-

C-2 (bearing the methyl group): Around δ 155-160 ppm .

-

C-4 (bearing the chloro group): In the region of δ 158-163 ppm .

-

C-6 (bearing the methoxy group): The most downfield signal, predicted at δ 165-170 ppm , due to the strong deshielding effect of the directly attached oxygen and the ring nitrogens.

-

Experimental Protocol: ¹³C NMR Spectroscopy

The methodology for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Parameters:

-

Set a wider spectral width (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Increase the number of scans significantly (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

A longer relaxation delay (D1) of 2-5 seconds is often necessary for quaternary carbons.

-

Data Presentation: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | 20 - 25 |

| Methoxy (-OCH₃) | 55 - 60 |

| C-5 | 110 - 120 |

| C-2 | 155 - 160 |

| C-4 | 158 - 163 |

| C-6 | 165 - 170 |

Visualization: NMR Acquisition Workflow

Caption: A streamlined workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of their bonds.

-

N-H Stretching: The amine group will exhibit two characteristic sharp to medium peaks in the region of 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

-

C=N and C=C Stretching: The pyrimidine ring will show a series of absorptions between 1400-1600 cm⁻¹ due to the stretching vibrations of the C=N and C=C bonds.

-

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹ .

-

C-O Stretching: A strong absorption corresponding to the C-O stretch of the methoxy group should be present in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

-

C-Cl Stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹ , can be attributed to the C-Cl stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a common and convenient method for obtaining the IR spectrum of a solid sample:

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Data Collection: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3300 - 3500 | N-H Stretch | Primary Amine | Medium, Sharp |

| > 3000 | C-H Stretch | Aromatic | Weak to Medium |

| < 3000 | C-H Stretch | Aliphatic (CH₃, OCH₃) | Medium |

| 1600 - 1650 | N-H Bend | Primary Amine | Medium to Strong |

| 1400 - 1600 | C=N, C=C Stretch | Pyrimidine Ring | Medium to Strong |

| 1200 - 1250 | C-O Stretch | Methoxy (asymmetric) | Strong |

| 1000 - 1050 | C-O Stretch | Methoxy (symmetric) | Medium |

| 600 - 800 | C-Cl Stretch | Chloro | Medium to Strong |

Visualization: Key Functional Groups and their IR Regions

Caption: Correlation of functional groups to their characteristic IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Molecular Ion and Isotopic Pattern

For 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (C₆H₈ClN₃O), the nominal molecular weight is 173.6 g/mol . In a mass spectrum, we expect to see the molecular ion peak (M⁺˙). Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in two peaks for the molecular ion:

-

M⁺˙ peak: at m/z 173 (corresponding to the molecule with ³⁵Cl).

-

[M+2]⁺˙ peak: at m/z 175 (corresponding to the molecule with ³⁷Cl).

The intensity of the [M+2]⁺˙ peak will be approximately one-third that of the M⁺˙ peak, which is a definitive indicator of the presence of a single chlorine atom.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common fragmentation pathways for this molecule are likely to include:

-

Loss of a methyl radical (•CH₃): A common fragmentation for methyl-substituted aromatic rings, leading to a fragment at m/z 158 .

-

Loss of a methoxy radical (•OCH₃): This would result in a fragment at m/z 142 .

-

Loss of chlorine radical (•Cl): This would produce a fragment at m/z 138 .

-

Loss of HCN: A characteristic fragmentation of pyrimidine rings, leading to various smaller fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard method for analyzing relatively small, volatile molecules:

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-